3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide
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Overview
Description
3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinoxaline core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide involves multiple steps and specific reaction conditions
Synthesis of Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diaminobenzene and a suitable triazole derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Introduction of Functional Groups: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base. The propanamide group can be added through an amidation reaction involving the corresponding acid chloride and an amine.
Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide can be compared with other similar compounds, such as:
Triazoloquinoxalines: These compounds share the same core structure but differ in their functional groups. The unique combination of functional groups in this compound contributes to its distinct biological activities.
Indole Derivatives: Indole derivatives have similar biological activities, such as antimicrobial and anticancer properties. the triazoloquinoxaline core provides additional structural features that enhance its activity.
Oxadiazoles: These compounds also possess antimicrobial and antiviral activities. The presence of the triazoloquinoxaline core in this compound offers a different mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-15(2)25-21(31)13-12-20-27-28-23-24(33)29(18-6-4-5-7-19(18)30(20)23)14-22(32)26-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPOOWROVYFPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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